Sodium 3-(4-oxooxan-3-yl)propanoate

Description

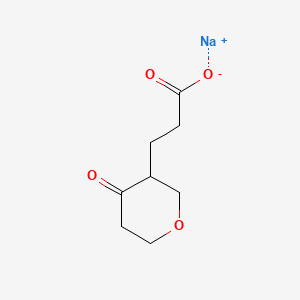

Sodium 3-(4-oxooxan-3-yl)propanoate is a sodium carboxylate salt characterized by a propanoate backbone linked to a 4-oxooxan-3-yl substituent. The 4-oxooxan (tetrahydrofuran-4-one) moiety introduces a cyclic ketone, while the sodium carboxylate group enhances water solubility. The compound has a reported molecular formula of C₉H₁₂O₂ and a molecular weight of 152.19 g/mol (as per ), though discrepancies in the formula may arise from structural interpretations. It is cataloged as a synthetic building block, suggesting utility in organic synthesis, pharmaceuticals, or materials science .

Properties

Molecular Formula |

C8H11NaO4 |

|---|---|

Molecular Weight |

194.16 g/mol |

IUPAC Name |

sodium;3-(4-oxooxan-3-yl)propanoate |

InChI |

InChI=1S/C8H12O4.Na/c9-7-3-4-12-5-6(7)1-2-8(10)11;/h6H,1-5H2,(H,10,11);/q;+1/p-1 |

InChI Key |

QRHONMPMMPHDEZ-UHFFFAOYSA-M |

Canonical SMILES |

C1COCC(C1=O)CCC(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of sodium 3-(4-oxooxan-3-yl)propanoate typically involves the reaction of 4-oxooxan-3-yl with propanoic acid in the presence of a sodium base. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The reaction conditions often include a temperature range of 50-70°C and a reaction time of 2-4 hours.

Industrial Production Methods: In industrial settings, the production of this compound is scaled up using large reactors and optimized reaction conditions. The process involves the continuous addition of reactants and the removal of by-products to achieve high yields and purity. The final product is typically purified using crystallization or distillation techniques.

Chemical Reactions Analysis

Types of Reactions: Sodium 3-(4-oxooxan-3-yl)propanoate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized to form corresponding oxo derivatives.

Reduction: Reduction reactions can convert the oxo group to a hydroxyl group.

Substitution: The propanoate group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as sodium borohydride (NaBH₄) and lithium aluminum hydride (LiAlH₄) are used.

Substitution: Reagents like alkyl halides and nucleophiles are employed for substitution reactions.

Major Products:

Oxidation: Formation of oxo derivatives.

Reduction: Formation of hydroxyl derivatives.

Substitution: Formation of substituted propanoate derivatives.

Scientific Research Applications

Chemistry: Sodium 3-(4-oxooxan-3-yl)propanoate is used as a building block in organic synthesis. It serves as a precursor for the synthesis of various heterocyclic compounds and pharmaceuticals.

Biology: In biological research, this compound is studied for its potential as an enzyme inhibitor. It is used in assays to investigate enzyme activity and inhibition mechanisms.

Medicine: The compound has potential applications in drug development. It is explored for its therapeutic properties, including anti-inflammatory and antimicrobial activities.

Industry: In industrial applications, this compound is used as an intermediate in the production of specialty chemicals and materials. It is also employed in the formulation of certain coatings and adhesives.

Mechanism of Action

The mechanism of action of sodium 3-(4-oxooxan-3-yl)propanoate involves its interaction with specific molecular targets. The compound can inhibit enzyme activity by binding to the active site or allosteric sites of enzymes. This interaction disrupts the normal function of the enzyme, leading to a decrease in its activity. The pathways involved in this mechanism include the inhibition of key metabolic enzymes and signaling pathways.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following table and analysis compare Sodium 3-(4-oxooxan-3-yl)propanoate with analogous propanoate derivatives, emphasizing structural features, functional groups, and applications.

Key Structural and Functional Comparisons

Sodium Carboxylate vs. Ester Derivatives this compound’s ionic carboxylate group enhances aqueous solubility, making it suitable for reactions in polar solvents. In contrast, esters like ethyl 3-(methylthio)propanoate (C₆H₁₀O₂S) are lipophilic and volatile, aligning with their role in flavor and fragrance applications . Ligands L1–L5 () combine sodium carboxylate with phosphine and amine donors, enabling coordination to transition metals (e.g., cobalt) for catalytic hydrosilylation .

Heterocyclic Substituents The 4-oxooxan group in the target compound is a five-membered cyclic ketone, distinct from the six-membered coumarin system in ethyl 3-(4-methyl-2-oxo-7-propoxychromen-3-yl)propanoate. The latter’s extended π-conjugation and ether substituents suggest use in photochemical or medicinal applications . Thiazolidinone () and oxadiazole () derivatives introduce sulfur and nitrogen heteroatoms, which are critical for bioactivity (e.g., antimicrobial or enzyme inhibition) .

Biological vs. Synthetic Utility this compound and ligands L1–L5 are synthetic tools, whereas ethyl 3-(methylthio)propanoate occurs naturally. The latter’s methylthio group (-SMe) contributes to pineapple aroma, highlighting how minor structural changes (e.g., sulfur vs. oxygen) drastically alter function . Thiazolidinone and oxadiazole derivatives (Evidences 7–8) demonstrate how propanoate backbones can be modified for drug discovery, contrasting with the target compound’s role in basic synthesis .

Notable Discrepancies

- The molecular formula of this compound (C₉H₁₂O₂, MW 152.19) in conflicts with calculated values.

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.